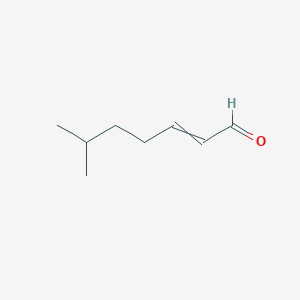

6-Methylhept-2-enal

Description

Academic Significance of Aliphatic Aldehyde Derivatives

Aliphatic aldehydes, which include both saturated and unsaturated derivatives, are a cornerstone of organic chemistry and are of considerable academic and industrial interest. They are widespread in nature, contributing to the flavors and aromas of many essential oils and foods. ub.edu For instance, aldehydes are responsible for the characteristic scents of cinnamon (cinnamaldehyde) and almonds (benzaldehyde). ub.edu Aliphatic aldehydes are also key products of lipid peroxidation in biological systems, where their high reactivity allows them to interact with biological macromolecules, a subject of extensive biochemical research. stenutz.euchemspider.com

From a synthetic perspective, the significance of aliphatic aldehydes is vast. They are readily derived from primary alcohols via oxidation and can be transformed into a multitude of other functional groups, including carboxylic acids (through oxidation), alcohols (through reduction), and alkanes. mdpi.com They participate in numerous name reactions that are fundamental to organic synthesis, such as the Wittig reaction to form alkenes and the Grignard reaction to produce secondary alcohols. Hydroformylation, an industrial process that converts alkenes into aldehydes, is a major route to simple aliphatic aldehydes like butanal. csic.es Furthermore, both aliphatic and aromatic aldehydes have been explored as photoinitiators in polymerization reactions, showcasing their utility in materials science. vulcanchem.com

Contextualization of 6-Methylhept-2-enal within Organic Chemistry

This compound is an aliphatic α,β-unsaturated aldehyde. Its structure consists of a seven-carbon chain with a methyl group at the sixth position and a carbon-carbon double bond between the second and third carbons, conjugated to the aldehyde group at the first carbon. The presence of the methyl group introduces a stereocenter at the C6 position, meaning the compound can exist as (R) and (S) enantiomers. Furthermore, the double bond can exist in either the (E) or (Z) configuration, leading to diastereomers. The CAS Registry Number 393587-26-3 has been assigned to this compound, with the isomer trans-6-methyl-2-heptenal also being identified by CAS number 80780-70-7. epa.govlookchem.com

While detailed experimental data for this specific compound is not widely published, its properties can be inferred from its structure. lookchem.com As an α,β-unsaturated aldehyde, its chemistry is dictated by the conjugated system, making it susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₄O | chemspider.com |

| Molecular Weight | 126.20 g/mol | lookchem.com |

| IUPAC Name | This compound | chemspider.com |

| CAS Number | 393587-26-3 | epa.gov |

| Synonyms | 2-Heptenal, 6-methyl- | epa.gov |

| Boiling Point | N/A | lookchem.com |

| Density | N/A | lookchem.com |

The synthesis of this compound, while not specifically detailed in peer-reviewed literature, would likely follow established methods for creating α,β-unsaturated aldehydes. Plausible routes include the oxidation of the corresponding allylic alcohol, 6-methylhept-2-en-1-ol, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Another common method is the aldol (B89426) condensation between two smaller aldehydes or ketones, followed by dehydration. For example, a crossed aldol reaction between isovaleraldehyde (B47997) (3-methylbutanal) and propanal could theoretically yield the desired carbon skeleton, which upon dehydration would form this compound.

Research Trajectories for the Chemical Compound

While dedicated research focusing solely on this compound is limited, its structural framework is a recurring motif in the chemistry of complex natural products. This indicates that while the isolated compound itself may not be a primary research target, its synthesis and reactivity are relevant to the broader field of total synthesis and medicinal chemistry. The this compound moiety has been identified as a key substructure within larger, biologically significant molecules isolated from natural sources.

For instance, this aldehyde substructure is found within complex sesquiterpenoids and other natural products. naturalproducts.netplantaedb.com These compounds are often investigated for their potential pharmaceutical applications. The presence of the this compound unit within these larger molecules suggests its role as a biosynthetic precursor or a strategic fragment for synthetic chemists aiming to construct these complex targets. Research into the synthesis of these natural products inherently involves developing methods to create the this compound fragment with the correct stereochemistry.

Table 2: Examples of Natural Products Containing the this compound Moiety

| Compound Name | Chemical Class | Source/Context | Source(s) |

|---|---|---|---|

| (6R)-6-[(1R,5S)-5-hydroxy-4-methyl-2-oxocyclohex-3-en-1-yl]-2-methylhept-2-enal | Sesquiterpenoid | Found in the plant Achillea collina | plantaedb.com |

| (E,6R)-6-[(3aR,7R,9aS)-7-hydroxy-3a-methyl-8-oxo-3,5,6,7,9,9a-hexahydrocyclopenta[b]chromen-1-yl]-2-methylhept-2-enal | Meroterpenoid | Natural Product Database Entry | naturalproducts.net |

The future research trajectory for this compound is therefore likely tied to its role as a synthetic intermediate. As chemists continue to explore the vast chemical space of natural products for new therapeutic agents, the demand for efficient and stereoselective syntheses of key building blocks like this compound will persist. Further investigation into its own potential biological activities or its application as a fragrance component, typical for an aliphatic aldehyde of its size, may also represent future avenues of research.

Structure

3D Structure

Properties

CAS No. |

393587-26-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

6-methylhept-2-enal |

InChI |

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h3,5,7-8H,4,6H2,1-2H3 |

InChI Key |

KYXCWBOZEWMWSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylhept 2 Enal

De Novo Synthetic Pathways

De novo synthesis of 6-Methylhept-2-enal fundamentally relies on constructing the carbon skeleton and introducing the required functional groups in a stepwise manner.

Condensation Reactions in the Formation of α,β-Unsaturated Aldehydes

Specifically for this compound, a crossed or mixed aldol (B89426) condensation would be a viable approach. libretexts.org This would involve the reaction between two different carbonyl compounds. For instance, the reaction of isovaleraldehyde (B47997) with acetaldehyde (B116499) in the presence of a base would theoretically lead to the formation of this compound after dehydration of the initial aldol addition product. The success of mixed aldol reactions often depends on reaction conditions that favor the desired cross-coupling over self-condensation of the reactants. libretexts.org

The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org While not directly applicable to the synthesis of the aliphatic this compound, it illustrates the versatility of condensation reactions.

Multistep Transformations for Aliphatic Aldehyde Analogues

The synthesis of aliphatic aldehydes can be achieved through a variety of multistep sequences. savemyexams.com These transformations often involve the manipulation of different functional groups to arrive at the target aldehyde. savemyexams.comlibretexts.org

Common methods for aldehyde synthesis that could be adapted for this compound or its precursors include:

Oxidation of primary alcohols: Primary alcohols can be oxidized to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC). savemyexams.comlibretexts.org For instance, the corresponding alcohol, 6-methylhept-2-en-1-ol, could be oxidized to yield this compound.

Reduction of carboxylic acid derivatives: Esters, acid chlorides, and nitriles can be partially reduced to form aldehydes. libretexts.orglibretexts.org

Hydration of alkynes: The anti-Markovnikov addition of a hydroxyl group to an alkyne can lead to the formation of an aldehyde through tautomerization. libretexts.org

Ozonolysis of alkenes: Cleavage of a carbon-carbon double bond using ozone can yield aldehydes and/or ketones. libretexts.org

A patented process for producing the related compound 6-methylheptan-2-one (B42224) involves the aldol condensation of isovaleraldehyde and acetone (B3395972) to form 4-hydroxy-6-methylheptan-2-one, followed by a hydrogenation reaction under dehydration conditions. google.com This highlights a potential multistep route where an initial condensation is followed by further transformations.

Catalytic Approaches to Aldehyde Synthesis

Catalytic methods offer efficient and selective routes to aldehydes, often with high atom economy.

Metal-Catalyzed Processes for Olefinic Aldehydes

Transition-metal catalyzed reactions are pivotal in modern organic synthesis for producing olefinic aldehydes. nih.govresearchgate.net Hydroformylation, a major industrial process, involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond, typically using rhodium or cobalt catalysts. nih.govresearchgate.net This reaction is a direct method for converting olefins into aldehydes. researchgate.net For example, the hydroformylation of a suitable C7 alkene could theoretically produce a precursor to this compound.

Other metal-catalyzed processes include:

Dehydroformylation of aldehydes: This reaction can convert aldehydes into olefins. rsc.org

Hydroacylation: This involves the addition of an aldehyde's C-H bond across a C-C multiple bond. ccspublishing.org.cn

Methylenation of aldehydes: This process can convert aldehydes into terminal alkenes. organic-chemistry.org

The choice of catalyst and ligands is crucial for controlling the regioselectivity and chemoselectivity of these reactions. researchgate.net

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is a primary goal in the synthesis of complex molecules like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation.

In the context of synthesizing α,β-unsaturated aldehydes, strategies to control selectivity are paramount. For example, in hydroformylation reactions, the choice of phosphine (B1218219) ligands can direct the addition of the formyl group to either the terminal or internal carbon of the alkene, thus controlling the regioselectivity. researchgate.net

Recent research has focused on developing new catalytic systems that offer high selectivity under mild conditions. For instance, zinc-catalyzed reductions of α,β-unsaturated aldehydes and ketones have been shown to proceed with high regioselectivity, reducing the carbonyl group to an allylic alcohol without affecting the C=C double bond. mdpi.com While a reduction, this demonstrates the level of control achievable with modern catalysts. Similarly, novel variants of the Biginelli reaction have been developed for the highly chemo- and regioselective synthesis of various heterocyclic compounds, showcasing the power of multicomponent reactions in achieving synthetic complexity with control. rsc.org

Biosynthetic Pathways and Environmental Occurrence of 6 Methylhept 2 Enal

Elucidation of Biogenic Formation Mechanisms

The formation of 6-Methylhept-2-enal in biological systems is primarily attributed to enzymatic pathways in plants and metabolic processes in microbes. These pathways involve the transformation of precursor molecules into this specific branched-chain unsaturated aldehyde.

Enzymatic Routes in Plant Volatile Production

In plants, the biosynthesis of aldehydes, including branched-chain variants, is often linked to the degradation of fatty acids and amino acids. nih.govresearchgate.net The lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic and linolenic acids, is a primary route for the formation of various C6 and C9 aldehydes. nih.govresearchgate.net While the direct enzymatic steps leading to this compound are not extensively detailed in current literature, it is hypothesized to be formed through a similar pathway involving the modification of a fatty acid precursor.

The production of branched-chain aldehydes can also occur through the catabolism of amino acids. nih.gov For instance, the degradation of leucine can lead to the formation of isovaleraldehyde (B47997) (3-methylbutanal). It is plausible that a similar enzymatic conversion of a modified amino acid could serve as a precursor for this compound. The general pathway involves transamination, decarboxylation, and oxidation steps to yield the final aldehyde.

Microbial Metabolic Processes in Volatile Aldehyde Generation

Microorganisms, including bacteria and fungi, are significant producers of a wide array of volatile organic compounds, often referred to as microbial volatile organic compounds (MVOCs). swesiaq.senih.gov The generation of aldehydes in microbes is a product of their primary and secondary metabolism. swesiaq.sediva-portal.org Branched-chain aldehydes, in particular, can be formed from the microbial breakdown of amino acids. nih.govexlibrisgroup.comwur.nl

The Ehrlich pathway is a well-established metabolic route in yeasts and other microorganisms for the conversion of amino acids into fusel alcohols, with aldehydes as key intermediates. nih.gov This pathway involves the transamination of an amino acid to its corresponding α-keto acid, followed by decarboxylation to an aldehyde. While this pathway is primarily associated with the production of alcohols, the intermediate aldehyde can be released into the volatilome. The formation of this compound in microbes could potentially follow a similar metabolic logic, originating from a specific branched-chain amino acid precursor.

Natural Distribution and Emission Profiles in Ecological Systems

This compound has been identified as a component of the volatile emissions from various plants and microorganisms, contributing to the chemical communication and aromatic character of these organisms.

Detection and Analysis in Plant Volatilomes

The analysis of plant volatiles has revealed the presence of a diverse array of compounds, including aldehydes, that play roles in plant defense, pollinator attraction, and fruit ripening. nih.govmdpi.com Unsaturated aldehydes are known components of the volatile profiles of fruits during maturation. csic.es For instance, studies on the ripening of lulo (Solanum quitoense Lam.) have shown a predominance of esters, alcohols, and aldehydes in the volatile composition. nih.gov While specific data on this compound is not always highlighted, the analytical techniques used in these studies, such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), are capable of detecting such compounds. nih.gov

The emission of volatile organic compounds from fruits is a dynamic process that changes with the ripening stage. mdpi.comresearchgate.net The synthesis of these compounds, including aldehydes, is genetically regulated and finely modulated during this process. csic.es

Presence in Microbial Emitted Volatile Organic Compounds

Microbial cultures are known to produce a complex mixture of volatile organic compounds. swesiaq.senih.gov The composition of these MVOCs can be influenced by the microbial species, growth substrate, and environmental conditions. swesiaq.se While a comprehensive database of all microbial volatiles is continually expanding, the presence of various aldehydes in the volatilomes of bacteria and fungi has been well-documented. uni-rostock.de

Research on the related compound, 6-methyl-2-heptanone, has shown its production by Bacillus subtilis, suggesting that the metabolic pathways for such branched compounds exist in bacteria. nih.gov Although direct evidence for this compound production by a wide range of microbes is still an area of active research, the known metabolic capabilities of microorganisms in producing other branched-chain aldehydes make its presence in microbial emissions plausible. nih.govexlibrisgroup.comwur.nl

Analytical Chemistry Techniques for the Characterization of 6 Methylhept 2 Enal

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental for separating individual components from a mixture. For a volatile compound like 6-Methylhept-2-enal, gas chromatography (GC) is the method of choice, often coupled with a detector for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. frontiersin.org The process involves introducing a sample, which is then vaporized and separated based on the components' boiling points and interactions with the stationary phase within the GC column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

For the analysis of aldehydes, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that pre-concentrates volatile analytes from a sample matrix onto a coated fiber. pan.olsztyn.plpan.olsztyn.pl This fiber is then introduced into the hot injector of the GC, where the analytes are desorbed for analysis. The selection of the fiber coating, such as divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), is crucial for efficient extraction of target aldehydes. pan.olsztyn.pl

In the context of analyzing this compound, the GC-MS method would involve optimizing parameters such as the GC oven temperature program, carrier gas flow rate (typically helium), and the injector temperature to ensure proper separation from other volatile compounds. frontiersin.org The mass spectrometer would then provide a mass spectrum for this compound, which can be compared against spectral libraries like the NIST database for positive identification. The resulting data includes the retention time from the GC and the mass spectrum from the MS, which together provide a high degree of confidence in the identification.

Table 1: Illustrative GC-MS Parameters for Volatile Aldehyde Analysis

| Parameter | Typical Setting | Purpose |

| Sample Preparation | Headspace-SPME (DVB/CAR/PDMS fiber) | Extraction and concentration of volatile aldehydes from the sample matrix. |

| GC Column | e.g., HP-5MS (or similar non-polar column) | Separation of volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium (99.999% purity) | Transports the sample through the GC column. |

| Oven Program | Initial temp 40°C, ramp to 250°C | Creates a temperature gradient to elute compounds in order of boiling point. |

| Injector Temperature | 250°C | Ensures rapid vaporization of the sample. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules to produce a characteristic mass spectrum. |

| MS Scan Range | m/z 35-450 | Detects a wide range of possible fragment ions. |

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the rapid and sensitive detection of VOCs. mdpi.comakjournals.com It combines the high separation capability of GC with the fast response and high sensitivity of IMS. mdpi.comtandfonline.com After separation in the GC column, compounds are ionized (often using a soft ionization source like tritium (B154650) (³H)) and enter a drift tube. Inside the tube, an electric field propels the ions toward a detector. The time it takes for an ion to travel through the drift tube (drift time) depends on its size, shape, and charge, providing an additional dimension of separation to the GC retention time. mdpi.com

This dual separation mechanism makes GC-IMS particularly suitable for analyzing complex samples and for trace-level detection, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. tandfonline.com The technique is advantageous due to its ability to operate at atmospheric pressure, its lower cost compared to GC-MS, and its portability. tandfonline.comchromatographyonline.com

For this compound, GC-IMS would generate a two-dimensional fingerprint plot (retention time vs. drift time). This visual representation allows for easy comparison between different samples. mdpi.com The identification of this compound would be based on its specific retention time and drift time, which can be confirmed by running an analytical standard. The intensity of the signal provides quantitative information. This method is highly effective for rapid screening and quality control applications where the target analyte is known. mdpi.com

Table 2: Comparative Features of GC-MS and GC-IMS for Aldehyde Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) |

| Principle | Separation by retention time, detection by mass-to-charge ratio. | Separation by retention time and ion mobility (drift time). |

| Identification | Based on retention index and mass spectral library matching. frontiersin.org | Based on retention time and drift time, confirmed with standards. mdpi.com |

| Sensitivity | High (ppb to ppm range). | Very High (ppt to ppb range). tandfonline.com |

| Speed | Slower analysis time due to vacuum requirements. | Faster analysis, operates at atmospheric pressure. akjournals.com |

| Cost & Complexity | Higher initial cost and operational complexity. | Lower cost and simpler operation. chromatographyonline.com |

| Data Output | Chromatogram and mass spectrum. | 2D topographical plot (fingerprint). mdpi.com |

Advanced Spectroscopic Methods for Structural Confirmation

While chromatographic methods are excellent for separation and tentative identification, spectroscopic techniques are essential for the unambiguous confirmation of a molecule's structure. scribd.com

For a compound like this compound, several spectroscopic methods would be employed:

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the aldehyde C-H stretch (around 2720 cm⁻¹), the carbonyl (C=O) group of the aldehyde (around 1720 cm⁻¹), and the carbon-carbon double bond (C=C) (around 1650 cm⁻¹). The position of the carbonyl absorption can be lowered due to conjugation with the double bond. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, the aldehydic proton would appear as a highly deshielded signal in the 9-10 ppm region. libretexts.org The protons on the double bond (olefinic protons) would be found in the 5.5-6.5 ppm range. The remaining signals would correspond to the methyl and methylene (B1212753) groups in the aliphatic chain.

The ¹³C NMR spectrum would show a characteristic peak for the carbonyl carbon in the 190-215 ppm range, confirming the presence of an aldehyde or ketone. libretexts.org Other peaks would correspond to the carbons of the double bond and the aliphatic chain.

Mass Spectrometry (MS) : As part of GC-MS, the mass spectrum provides the molecular weight of the compound from the molecular ion peak (M+). libretexts.org Furthermore, the fragmentation pattern gives structural clues. Aldehydes undergo characteristic fragmentations, such as alpha-cleavage (breaking the bond between the carbonyl group and the adjacent carbon) and McLafferty rearrangement, which can help in confirming the structure. pressbooks.pub

By combining the data from these different analytical techniques, a complete and confident characterization of this compound can be achieved.

Theoretical and Computational Investigations of 6 Methylhept 2 Enal Reactivity and Structure

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in modern organic chemistry for studying molecular properties and reaction pathways. annualreviews.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules, providing deep insights into their inherent reactivity.

Density Functional Theory (DFT) has emerged as a powerful and popular quantum mechanical method due to its favorable balance of computational cost and accuracy. researchgate.net It is widely used to investigate the chemical reactivity and site selectivity of molecular systems. acs.org For aldehydes, DFT calculations can elucidate a range of properties that govern their chemical behavior. Quantum chemical calculations have been performed to investigate the hydrogen bonding interactions and the Gibbs free energy of formation for clusters involving aldehydes and other atmospheric compounds. researchgate.net

Key applications of DFT in aldehyde chemistry include the calculation of global reactivity descriptors, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org These descriptors, such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω), provide quantitative measures of a molecule's stability and reactivity. acs.org For instance, a small HOMO-LUMO energy gap suggests lower kinetic stability and higher chemical reactivity. acs.org DFT studies on various aldehydes have shown that these calculations can successfully predict their behavior in different chemical environments, such as their potential as corrosion inhibitors or their role in atmospheric particle formation. researchgate.nettechscience.com The theory allows for the modeling of molecules in the gas phase or in solution, often using solvation models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.netaip.org

Table 1: Representative DFT-Calculated Reactivity Descriptors for an α,β-Unsaturated Aldehyde

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. acs.org |

| Chemical Potential (μ) | ½ (ELUMO + EHOMO) | Measures the tendency of electrons to escape from the system. acs.org |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Represents the resistance to change in electron distribution or charge transfer. acs.org |

| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. acs.org |

| Max. Electronic Charge (ΔNmax) | -μ / η | Indicates the maximum number of electrons a molecule can accept. |

A significant application of DFT is the detailed mapping of reaction pathways. By calculating the potential energy surface for a reaction, chemists can identify intermediates, and more importantly, the transition states that connect them. The energy of the transition state determines the activation energy barrier of a reaction, which is crucial for understanding reaction kinetics. researchgate.netnih.gov

For α,β-unsaturated aldehydes, DFT has been used to study a variety of reactions:

Cycloaddition and Dimerization Reactions: Theoretical calculations at the DFT level have been used to understand the regioselectivity of [4+2] dimerization reactions of α,β-unsaturated selenoaldehydes, showing that the "head-to-head" orientation is thermodynamically favored. aip.orgunibo.it Studies on Diels-Alder reactions have investigated how catalysts can reverse chemoselectivity, favoring the reaction of either an unsaturated aldehyde or a ketone. aip.org

Hydrogenation: The selective hydrogenation of the C=C or C=O bond in α,β-unsaturated aldehydes is of great industrial importance. nih.gov DFT calculations have been employed to study the adsorption of substrates on catalyst surfaces and to understand how H₂ dissociation occurs, which can be the rate-determining step. researchgate.net These studies help in designing catalysts that favor the formation of the desired product, such as the unsaturated alcohol. nih.govresearchgate.net

Michael Additions: The reactivity of α,β-unsaturated carbonyl compounds in Michael additions has been predicted using transition state calculations. researchgate.net These computations can determine reaction barriers (ΔE‡) and correlate them with experimental reaction rates. researchgate.net

Ozonolysis: The atmospheric reaction mechanisms of related compounds with ozone have been investigated using DFT. acs.org These studies model the formation of primary ozonides and their subsequent decomposition into Criegee intermediates and stable products. acs.org

Table 2: Examples of DFT-Calculated Activation Energies for Reactions of α,β-Unsaturated Aldehydes

| Reaction Type | Model Compound(s) | Catalyst/Conditions | Calculated Activation Barrier (kcal/mol) | Reference |

| [4+2] Dimerization | α,β-Unsaturated Selenoaldehydes | None | 0.9 - 2.8 | aip.orgunibo.it |

| Diels-Alder Cycloaddition | (2E)-but-2-enal + Cyclopentadiene | Uncatalyzed (DCM) | 16.9 (Free Energy) | aip.org |

| Diels-Alder Cycloaddition | (2E)-but-2-enal + Cyclopentadiene | Brønsted Acid (DCM) | 11.1 (Free Energy) | aip.org |

| Decarbonylation | (E)-2-butenal | Gas Phase | ~35-40 (Gibbs Free Energy) | nih.gov |

| Ru-Catalyzed Hydroacylation | Benzaldehyde + Isoprene | Ru(II) Complex | 20.3 (Free Energy) | techscience.com |

Molecular Dynamics and Simulation Approaches

While quantum chemical calculations provide static pictures of molecules and reaction pathways, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the study of the dynamic behavior of molecular systems. iupac.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that describe how positions and velocities change over time.

For aldehydes like 6-Methylhept-2-enal, MD simulations are valuable for:

Conformational Analysis: Molecules are not rigid structures but can adopt various spatial arrangements (conformations) through bond rotations. iupac.org MD simulations can explore the conformational space of a molecule to identify the most stable and populated conformers in different environments, which is crucial as reactivity can depend on the specific conformation. nih.govresearchgate.netpsu.edu

Solvent Effects: Reactions are often performed in a solvent, which can significantly influence reactivity. unibo.it MD simulations explicitly model the solvent molecules, providing insights into solvation shells, hydrogen bonding between the solute and solvent, and how the solvent structure affects access to the reactive sites of the aldehyde. researchgate.netnih.govunibo.it For example, simulations have been used to study the diffusion of aldehydes in ethanol (B145695) and their adsorption onto surfaces from solution. researchgate.netresearchgate.net

Reaction Dynamics: For complex reactions, particularly in solution or within an enzyme active site, ab initio molecular dynamics (AIMD) can be employed. nih.govaip.org AIMD combines the accuracy of quantum mechanics (usually DFT) to describe the forces with the dynamic nature of MD. nih.gov This approach has been used to explore the free energy surfaces of reactions like the proline-catalyzed aldol (B89426) reaction, revealing how explicit solvent molecules and entropic effects are vital for correctly predicting stereoselectivity. nih.gov It has also been used to study the hydration of formaldehyde (B43269) in aqueous solution and the photodissociation dynamics of acetaldehyde (B116499). researchgate.netacs.org

Table 3: Applications of Molecular Dynamics (MD) in Aldehyde Research

| MD Application | System Studied | Key Insights Gained | Reference(s) |

| Reaction Mechanism in Solution | Proline-catalyzed aldol reaction of aldehydes in DMF. | Reproduced experimental stereoisomer; showed the importance of explicit solvent and entropy for accurate predictions. | nih.gov |

| Enzymatic Reaction | Acetaldehyde conversion in aldehyde oxidoreductase. | Combined with QM/MM, it provided refined free energy barriers for different mechanistic pathways. | aip.orgresearchgate.net |

| Solvent and Solvation Effects | H-transfer reduction of propionaldehyde. | Revealed that solvents with high affinity for the catalyst surface or those that hinder access to active sites lower catalytic activity. | unibo.it |

| Corrosion Inhibition | Adsorption of cinnamaldehyde (B126680) derivatives on a mild steel surface. | Investigated the correlation between molecular structure and inhibition performance, showing agreement with experimental results. | researchgate.net |

| Conformational Analysis | Catalytically active peptides containing amino acid residues. | Identified preferred secondary structures and conformational flexibility in solution. | nih.gov |

| Diffusion Studies | Linear unsaturated aldehydes in liquid ethanol. | Provided tracer diffusion coefficients, offering a fast alternative to experimental measurements. | researchgate.net |

Environmental Chemistry and Atmospheric Fate of 6 Methylhept 2 Enal

Atmospheric Degradation Processes

The primary sinks for 6-Methylhept-2-enal in the troposphere are its reactions with ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•), as well as direct photolysis. These processes transform the parent compound into a variety of smaller, often oxygenated, products, influencing air quality and atmospheric composition.

The generally accepted mechanism for the ozonolysis of alkenes, proposed by Criegee, involves the initial addition of ozone to the carbon-carbon double bond to form a primary ozonide (molozonide) wikipedia.org. This unstable intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate wikipedia.org. For this compound, this decomposition would likely yield two sets of products depending on the initial cleavage of the primary ozonide.

Expected Ozonolysis Products of this compound:

Cleavage Path A: Propanal and a Criegee intermediate.

Cleavage Path B: 4-Methylpentanal and a Criegee intermediate.

The Criegee intermediates are highly reactive and can undergo various subsequent reactions, including unimolecular decay or reactions with other atmospheric species like water vapor, to form secondary products such as smaller aldehydes, ketones, and organic acids. Studies on other unsaturated aldehydes have shown that the ozonolysis reaction rate constants are largely independent of the length of the alkyl chain ucar.edu. For instance, the rate constant for the ozonolysis of 2-heptenal has been measured to be 1.2 x 10⁻¹⁹ cm³ molecule⁻¹ s⁻¹ ucar.edu.

Interactive Data Table: Ozonolysis Rate Constants of Structurally Similar Unsaturated Aldehydes

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| 2-Pentenal | 1.7 x 10⁻¹⁹ | ucar.edu |

| 2-Heptenal | 1.2 x 10⁻¹⁹ | ucar.edu |

| 2-Nonenal | 1.6 x 10⁻¹⁹ | ucar.edu |

Note: This table presents data for structurally similar compounds to provide an estimate for the reactivity of this compound with ozone.

The dominant daytime removal process for most aldehydes in the atmosphere is their reaction with the hydroxyl radical (•OH) researchgate.net. This reaction can proceed via two main pathways for unsaturated aldehydes: •OH addition to the C=C double bond and H-atom abstraction from the aldehydic group or the alkyl chain researchgate.net. For α,β-unsaturated aldehydes, •OH addition to the double bond is a significant pathway researchgate.net.

The atmospheric lifetime (τ) of a compound with respect to a specific oxidant can be calculated using the formula:

τ = 1 / (k * [Oxidant])

where k is the reaction rate constant and [Oxidant] is the average atmospheric concentration of the oxidant. Typical global average concentrations are [•OH] ≈ 1 x 10⁶ molecules cm⁻³ and [O₃] ≈ 7 x 10¹¹ molecules cm⁻³.

Based on the rate constant for 2-heptenal, the estimated atmospheric lifetime of this compound with respect to ozonolysis would be on the order of several days. The lifetime with respect to reaction with •OH radicals is expected to be much shorter, likely on the order of a few hours, making it the primary daytime degradation pathway researchgate.net.

Interactive Data Table: Estimated Atmospheric Lifetimes of this compound

| Oxidant | Assumed Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration (molecules cm⁻³) | Estimated Lifetime |

| O₃ | ~1.2 x 10⁻¹⁹ (based on 2-heptenal) | 7 x 10¹¹ | ~14 days |

| •OH | ~4 x 10⁻¹¹ (estimated for similar aldehydes) | 1 x 10⁶ | ~7 hours |

Disclaimer: These lifetime estimates are based on data for structurally similar compounds and typical atmospheric conditions. Actual lifetimes may vary depending on local atmospheric composition and meteorological conditions.

Biogeochemical Cycling and Environmental Transformations

As a volatile organic compound, this compound can be emitted from both biogenic and anthropogenic sources. Unsaturated aldehydes can be released from plants as a response to stress, such as drought or harvesting ucar.edu. Industrial processes are another potential source nih.gov.

Once in the atmosphere, its biogeochemical cycle is primarily driven by the atmospheric degradation processes discussed above. These reactions transform the original molecule into smaller, more soluble, and often more acidic compounds. These transformation products can then be removed from the atmosphere through wet deposition (rainout) or dry deposition.

Upon deposition to terrestrial or aquatic environments, these degradation products can be further processed by microorganisms. Aldehydes are known to be biodegradable and can be utilized by various bacteria and fungi as a source of carbon and energy. This microbial degradation ultimately leads to the mineralization of the carbon back into the carbon cycle in the form of carbon dioxide. Due to their high reactivity and relatively short atmospheric lifetimes, long-range transport and persistence of this compound in the environment are not expected to be significant. The compound is part of the broader biogeochemical cycling of carbon, where it is transformed in the atmosphere and eventually reintegrated into terrestrial and aquatic ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.